molecular formula C8H7BrClNO2 B599463 Methyl 2-amino-3-bromo-5-chlorobenzoate CAS No. 101080-36-8

Methyl 2-amino-3-bromo-5-chlorobenzoate

Cat. No. B599463
M. Wt: 264.503
InChI Key: QKQDVOQJMQIBNN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 2-amino-3-bromo-5-chlorobenzoate is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields of research. This compound is an important intermediate in the synthesis of several biologically active molecules, such as anti-inflammatory agents, anti-cancer drugs, and antimicrobial agents. In

Detailed Synthesis Method

Design of the Synthesis Pathway
The synthesis pathway for Methyl 2-amino-3-bromo-5-chlorobenzoate involves the bromination and chlorination of the starting material, followed by the introduction of an amino group and esterification.

Starting Materials
Methyl benzoate, Bromine, Chlorine, Ammonia, Sodium hydroxide, Sulfuric acid, Ethanol

Reaction
Step 1: Bromination of Methyl benzoate using Bromine in the presence of Sulfuric acid and Ethanol to obtain Methyl 2-bromo benzoate, Step 2: Chlorination of Methyl 2-bromo benzoate using Chlorine in the presence of Sulfuric acid and Ethanol to obtain Methyl 2-amino-3-bromo-5-chlorobenzoate, Step 3: Introduction of an amino group by reacting Methyl 2-amino-3-bromo-5-chlorobenzoate with Ammonia in the presence of Sodium hydroxide to obtain 2-amino-3-bromo-5-chlorobenzoic acid, Step 4: Esterification of 2-amino-3-bromo-5-chlorobenzoic acid with Methanol and Sulfuric acid to obtain Methyl 2-amino-3-bromo-5-chlorobenzoate

Scientific Research Applications

Methyl 2-amino-3-bromo-5-chlorobenzoate has several potential applications in scientific research. One of the major applications is in the synthesis of biologically active molecules. For example, this compound can be used as an intermediate in the synthesis of anti-inflammatory agents, such as 2-amino-5-chloro-N,3-dimethylbenzamide. It can also be used in the synthesis of anti-cancer drugs, such as 2-amino-5-chloro-N-(2-imidazolyl) benzamide. Additionally, this compound can be used in the synthesis of antimicrobial agents, such as 2-amino-5-chloro-N-(2-methylphenyl) benzamide.

Mechanism Of Action

The mechanism of action of Methyl 2-amino-3-bromo-5-chlorobenzoate is not well understood. However, it is believed that the compound exerts its biological activity by interacting with specific cellular targets, such as enzymes and receptors. For example, anti-inflammatory agents synthesized using this compound may exert their activity by inhibiting the activity of cyclooxygenase enzymes, which are involved in the production of inflammatory mediators. Similarly, anti-cancer drugs synthesized using this compound may exert their activity by inhibiting the activity of specific enzymes or receptors involved in cancer cell growth and proliferation.

Biochemical And Physiological Effects

The biochemical and physiological effects of Methyl 2-amino-3-bromo-5-chlorobenzoate are largely dependent on the specific molecules synthesized using this compound. For example, anti-inflammatory agents synthesized using this compound may exert their effects by reducing inflammation and pain. Anti-cancer drugs synthesized using this compound may exert their effects by inhibiting cancer cell growth and proliferation. Antimicrobial agents synthesized using this compound may exert their effects by inhibiting the growth of specific microorganisms.

Advantages And Limitations For Lab Experiments

One of the major advantages of using Methyl 2-amino-3-bromo-5-chlorobenzoate in lab experiments is its versatility. This compound can be used as an intermediate in the synthesis of several biologically active molecules, making it a valuable tool in drug discovery and development. Additionally, the synthesis of this compound is relatively straightforward, making it accessible to researchers with basic organic chemistry skills. However, one of the limitations of using this compound is its potential toxicity. Researchers should take appropriate safety precautions when handling this compound and its derivatives.

Future Directions

There are several future directions for research involving Methyl 2-amino-3-bromo-5-chlorobenzoate. One potential direction is the synthesis of new biologically active molecules using this compound as an intermediate. Another potential direction is the investigation of the mechanism of action of molecules synthesized using this compound. Additionally, researchers could explore the potential applications of this compound in other fields of research, such as materials science and nanotechnology. Finally, researchers could investigate the potential toxicity of this compound and its derivatives, with the goal of improving safety in lab experiments and potential drug development.

properties

IUPAC Name

methyl 2-amino-3-bromo-5-chlorobenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7BrClNO2/c1-13-8(12)5-2-4(10)3-6(9)7(5)11/h2-3H,11H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QKQDVOQJMQIBNN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C(=CC(=C1)Cl)Br)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7BrClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401215034
Record name Benzoic acid, 2-amino-3-bromo-5-chloro-, methyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401215034
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

264.50 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 2-amino-3-bromo-5-chlorobenzoate

CAS RN

101080-36-8
Record name Benzoic acid, 2-amino-3-bromo-5-chloro-, methyl ester
Source CAS Common Chemistry
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Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Benzoic acid, 2-amino-3-bromo-5-chloro-, methyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401215034
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Benzoic acid, 2-amino-3-bromo-5-chloro-, methyl ester
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